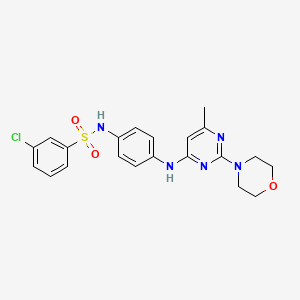![molecular formula C7H6N4O3S B11302075 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid](/img/structure/B11302075.png)
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine ring with a hydroxyl group at the 6th position and a sulfanylacetic acid moiety at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid typically involves the introduction of the sulfanylacetic acid group to the purine ring. One common method involves the reaction of 6-hydroxy-9H-purine with a suitable sulfanylacetic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfanyl group or the purine ring.
Substitution: The hydroxyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the purine ring or the sulfanylacetic acid moiety.
科学的研究の応用
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid processes.
類似化合物との比較
Similar Compounds
6-Hydroxy-9H-purine: Lacks the sulfanylacetic acid moiety but shares the purine ring structure.
2-Sulfanylacetic acid: Contains the sulfanylacetic acid group but lacks the purine ring.
9H-Purine-2-acetic acid: Similar structure but with different functional groups.
Uniqueness
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid is unique due to the combination of the purine ring with both hydroxyl and sulfanylacetic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C7H6N4O3S |
|---|---|
分子量 |
226.22 g/mol |
IUPAC名 |
2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-5-4(6(14)11-7)8-2-9-5/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) |
InChIキー |
MGMKXTOVQNCAQM-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11301996.png)
![N-(3,5-dimethoxyphenyl)-2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11302000.png)
![9-(1,3-benzodioxol-5-ylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302003.png)
![N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302021.png)
![4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11302037.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302044.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B11302051.png)
![4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302055.png)

![3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11302061.png)
![6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11302063.png)
![4-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11302064.png)
![N-(4-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11302065.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11302068.png)
